Cerium tris(2-ethylbutyrate)
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
94278-28-1 |
|---|---|
Molecular Formula |
C18H33CeO6 |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
cerium(3+);2-ethylbutanoate |
InChI |
InChI=1S/3C6H12O2.Ce/c3*1-3-5(4-2)6(7)8;/h3*5H,3-4H2,1-2H3,(H,7,8);/q;;;+3/p-3 |
InChI Key |
ATAWLIKXIGUNBJ-UHFFFAOYSA-K |
Canonical SMILES |
CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].[Ce+3] |
Origin of Product |
United States |
Advanced Structural Elucidation and Coordination Environment of Cerium Tris 2 Ethylbutyrate
Spectroscopic Investigations for Molecular Structure and Bonding
Spectroscopic methods are indispensable for elucidating the structure and bonding of Cerium tris(2-ethylbutyrate). Techniques such as infrared, Raman, nuclear magnetic resonance, and mass spectrometry provide complementary information on ligand coordination, solution-state dynamics, and molecular integrity.
Infrared (FTIR/ATR-IR) and Raman Spectroscopies for Ligand and Metal-Ligand Vibrations
Vibrational spectroscopies like Fourier-transform infrared (FTIR) and Raman are powerful tools for probing the coordination of the 2-ethylbutyrate ligand to the cerium(III) ion. The analysis focuses on shifts in the vibrational frequencies of the carboxylate group upon coordination and the appearance of new bands corresponding to the cerium-oxygen bond.
The infrared spectrum of a metal carboxylate is typically dominated by the asymmetric (νₐsym(COO⁻)) and symmetric (νₛym(COO⁻)) stretching vibrations of the carboxylate group. The frequency separation (Δν) between these two bands provides insight into the coordination mode of the ligand. In Cerium tris(2-ethylbutyrate), the 2-ethylbutyrate ligands bind to the cerium ion, resulting in characteristic shifts of these bands compared to the free carboxylate anion. Other significant vibrations include the C-H stretching and bending modes of the ethyl and butyl groups.
Low-frequency vibrations, typically below 600 cm⁻¹, are characteristic of the metal-ligand bonds. The Ce-O stretching and bending modes can be observed in this region, providing direct evidence of the coordination between the cerium ion and the oxygen atoms of the carboxylate ligands. researchgate.netsemanticscholar.org
Table 1: Characteristic Vibrational Frequencies for Cerium Tris(2-ethylbutyrate)
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
| C-H Stretching | 2850 - 3000 | Asymmetric and symmetric stretching of methyl and methylene (B1212753) groups in the 2-ethylbutyrate ligand. |
| C=O Asymmetric Stretching (νₐsym(COO⁻)) | 1540 - 1650 | Asymmetric stretching of the coordinated carboxylate group. Its position is sensitive to the coordination mode. |
| C=O Symmetric Stretching (νₛym(COO⁻)) | 1400 - 1450 | Symmetric stretching of the coordinated carboxylate group. |
| C-H Bending | 1370 - 1470 | Scissoring and bending vibrations of the alkyl groups. |
| Ce-O Stretching | 400 - 600 | Stretching vibration of the bond between the cerium ion and the carboxylate oxygen atoms. researchgate.netnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics
The study of Cerium tris(2-ethylbutyrate) by Nuclear Magnetic Resonance (NMR) spectroscopy is significantly influenced by the paramagnetic nature of the cerium(III) ion (4f¹ electronic configuration). mdpi.com This paramagnetism leads to substantial changes in the NMR spectrum compared to analogous diamagnetic compounds.
Key effects of the paramagnetic center on the NMR spectrum include:
Large Chemical Shift Spreads : The interaction between the unpaired electron on the Ce(III) ion and the nuclear spins of the ligand causes large paramagnetic shifts. tandfonline.comwikipedia.org Resonances can be shifted far outside the typical diamagnetic range (0-10 ppm for ¹H NMR), with signals appearing at both high and low frequencies (upfield and downfield). mdpi.comtandfonline.com
Signal Broadening : The paramagnetic ion induces rapid nuclear relaxation, which leads to significant broadening of the NMR signals. wikipedia.orgnih.gov This broadening can sometimes obscure fine structural details like spin-spin coupling.
Contact and Pseudocontact Shifts : The total paramagnetic shift is a sum of two contributions: the Fermi contact shift, which arises from the delocalization of unpaired electron spin density to the ligand's nuclei, and the pseudocontact shift, which results from the anisotropic magnetic susceptibility of the metal center and depends on the geometric position of the nucleus relative to the cerium ion. wikipedia.orgresearchgate.net
Due to these effects, assigning the ¹H and ¹³C NMR spectra of Cerium tris(2-ethylbutyrate) is challenging but provides valuable information about the solution-state geometry and ligand dynamics.
Table 2: Predicted ¹H NMR Paramagnetic Shifts for Protons in Coordinated 2-ethylbutyrate
| Proton Environment | Typical Diamagnetic Shift (ppm) | Expected Paramagnetic Shift Range (ppm) | Rationale for Shift |
| α-CH | ~2.2 | -20 to +30 | Closest to the paramagnetic Ce(III) center, experiences the largest contact and pseudocontact shifts. |
| β-CH₂ | ~1.5 | -10 to +15 | Significant paramagnetic influence, but less than the α-proton. |
| γ-CH₂ | ~1.3 | -5 to +10 | Paramagnetic effect diminishes with distance. |
| Terminal CH₃ | ~0.9 | -5 to +10 | Farthest from the metal center, experiences the smallest shifts. |
Mass Spectrometry for Molecular Ion Identification and Fragmentation Analysis
Mass spectrometry is employed to confirm the molecular weight and elucidate the fragmentation patterns of Cerium tris(2-ethylbutyrate). Soft ionization techniques like Electrospray Ionization (ESI) are typically used to bring the intact complex into the gas phase.
The mass spectrum is expected to show a molecular ion peak [M]⁺ or related adducts. A key feature would be the characteristic isotopic pattern of cerium, which has four naturally occurring isotopes (¹³⁶Ce, ¹³⁸Ce, ¹⁴⁰Ce, and ¹⁴²Ce), with ¹⁴⁰Ce being the most abundant. This unique pattern serves as a definitive signature for the presence of cerium in an ion.
Collision-induced dissociation (CID) experiments can reveal the fragmentation pathways. For Cerium tris(2-ethylbutyrate), the most likely initial fragmentation step is the sequential loss of the 2-ethylbutyrate ligands (L).
Expected fragmentation steps:
[Ce(L)₃]⁺ → [Ce(L)₂]⁺ + L
[Ce(L)₂]⁺ → [Ce(L)]²⁺ + L⁻ (less common) or further fragmentation
The detached 2-ethylbutyrate radical or anion would subsequently fragment, yielding characteristic ions corresponding to the loss of ethyl or propyl groups.
Table 3: Predicted Key Ions in the Mass Spectrum of Cerium Tris(2-ethylbutyrate)
| Ion Formula | Approximate m/z (for ¹⁴⁰Ce) | Description |
| [Ce(C₆H₁₁O₂)₃]⁺ | 485.1 | Molecular Ion (as a radical cation or adduct) |
| [Ce(C₆H₁₁O₂)₂]⁺ | 370.1 | Loss of one 2-ethylbutyrate ligand |
| [Ce(C₆H₁₁O₂)]⁺ | 255.0 | Loss of two 2-ethylbutyrate ligands |
| [C₆H₁₁O₂]⁺ | 115.1 | 2-ethylbutyrate ligand cation |
Note: m/z values are approximate and depend on the charge state and specific adducts formed during ionization.
X-ray Crystallographic Analysis of Cerium(III) Carboxylate Complexes
While a specific single-crystal X-ray structure for Cerium tris(2-ethylbutyrate) is not widely reported, extensive studies on other cerium(III) carboxylate complexes provide a strong basis for understanding its likely solid-state structure, coordination environment, and intermolecular interactions.
Determination of Coordination Geometry and Stereochemistry
X-ray crystallography of analogous Ce(III) carboxylate compounds reveals that cerium typically exhibits high coordination numbers, most commonly 8 or 9, although values up to 10 have been observed. researchgate.netresearchgate.netnih.govresearchgate.net The resulting coordination polyhedra are often distorted due to the steric demands of the ligands.
Common geometries include:
Distorted Square Antiprism : Frequently observed for eight-coordinate Ce(III) centers. nih.gov
Tricapped Trigonal Prism : A common geometry for nine-coordinate Ce(III) ions, particularly with water or other small ligands filling coordination sites. researchgate.netresearchgate.netfrontiersin.org
The carboxylate ligands can adopt various binding modes, including monodentate, bidentate chelating, and bridging. The bridging mode, where a single carboxylate group links two cerium centers, often leads to the formation of one-dimensional, two-dimensional, or three-dimensional coordination polymers. researchgate.netfigshare.com The bulky nature of the 2-ethylbutyrate ligand might favor the formation of discrete molecular units or low-dimensional polymers.
Table 4: Common Coordination Environments in Cerium(III) Carboxylate Complexes
| Coordination Number | Typical Geometry | Ligand Binding Modes | Resulting Structure |
| 8 | Distorted Square Antiprism nih.gov | Bidentate chelating, Bridging | Monomers or Polymers |
| 9 | Tricapped Trigonal Prism researchgate.netresearchgate.netfrontiersin.org | Bidentate chelating, Bridging, Monodentate | Monomers or Polymers |
| 10 | Complex Polyhedron | Bridging, Chelating | Coordination Polymers researchgate.net |
Elucidation of Supramolecular Interactions and Crystal Packing
In addition, weak C-H···O hydrogen bonds can play a significant role in stabilizing the crystal lattice. nih.gov These interactions would occur between the C-H groups of the ethyl and butyl chains on one molecule and the electron-rich oxygen atoms of the carboxylate groups on an adjacent molecule. nih.gov These directional, albeit weak, interactions guide the assembly of the molecules into a stable, three-dimensional architecture. If water or solvent molecules are incorporated into the crystal lattice, stronger O-H···O hydrogen bonds would also be present, further influencing the crystal packing. frontiersin.org
Advanced X-ray Absorption Spectroscopy (XAS) for Electronic Structure Probing
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local electronic and geometric structure of a specific element within a compound. It involves tuning X-ray energy to an absorption edge of an element, causing the ejection of a core electron. The resulting spectrum provides information on the oxidation state, coordination environment, and bond distances of the absorbing atom. The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
Oxidation State Determination (Ce(III) vs. Ce(IV) Species)
The determination of the cerium oxidation state is crucial as it exists in two stable states, Ce(III) and Ce(IV). XAS, particularly the LIII-edge XANES, is highly effective for this purpose. The energy of the absorption edge is sensitive to the effective charge of the absorbing atom; a higher oxidation state results in a shift to higher energy due to increased binding energy of the core electrons.
Ce(III) Species: Cerium(III) has an electronic configuration of [Xe]4f¹. Its LIII-edge XANES spectrum typically shows a single prominent absorption peak.
Ce(IV) Species: Cerium(IV) has an electronic configuration of [Xe]4f⁰. Its spectrum is more complex, often characterized by a double-peaked feature. This is due to final state effects involving the mixing of electronic configurations.
In materials where both Ce(III) and Ce(IV) are present (a mixed-valence state), the XANES spectrum will be a superposition of the characteristic spectra for each oxidation state. By fitting the experimental spectrum with linear combinations of standard spectra for pure Ce(III) and Ce(IV) compounds, the relative ratio of the two species can be quantitatively determined.
Table 1: General Features in Ce LIII-edge XANES for Oxidation State Determination
| Oxidation State | Electronic Configuration | Key Spectral Feature |
|---|---|---|
| Ce(III) | [Xe]4f¹ | Single, sharp absorption peak |
| Ce(IV) | [Xe]4f⁰ | Double-peaked absorption feature |
Local Coordination Environment and Bond Length Analysis
The EXAFS region of the XAS spectrum, which consists of oscillations hundreds of eV above the absorption edge, contains information about the local atomic structure around the absorbing cerium atom. Analysis of the EXAFS signal can yield precise information on the number and type of neighboring atoms (coordination number) and their distances from the cerium center (bond lengths).
The coordination environment is defined by the arrangement of ligands directly bonded to the central cerium ion. For a carboxylate complex like a hypothetical Cerium tris(2-ethylbutyrate), the coordinating atoms would be the oxygen atoms of the carboxylate groups. The analysis would reveal:
Ce-O Bond Distances: The precise average distance between the cerium ion and the coordinating oxygen atoms. Bond lengths are sensitive to the oxidation state; Ce(IV)-O bonds are typically shorter than Ce(III)-O bonds due to the higher charge and smaller ionic radius of Ce(IV).
Coordination Number: The number of oxygen atoms in the first coordination sphere of the cerium ion.
This information is critical for building a complete picture of the molecule's three-dimensional structure.
Table 2: Representative Cerium Bond Lengths from Literature
| Compound Type | Oxidation State | Bond | Typical Bond Length (Å) |
|---|---|---|---|
| Cerium Oxides | Ce(III) | Ce-O | ~2.15 |
| Cerium Oxides | Ce(IV) | Ce-O | ~2.03 |
| Organometallic | Ce(IV) | Ce-N | ~2.3-2.4 |
| Organometallic | Ce(IV) | Ce-C | ~2.5-2.9 |
Note: These are typical values from various cerium compounds and not specific to Cerium tris(2-ethylbutyrate).
Paramagnetic Characterization of Cerium(III) Centers
Cerium(III) is paramagnetic due to the presence of a single unpaired electron in its 4f orbital (4f¹ configuration). In contrast, Cerium(IV) (4f⁰ configuration) is diamagnetic. Therefore, magnetic susceptibility measurements are a direct way to confirm the presence and study the behavior of Ce(III) centers.
The magnetic properties of a Ce(III) compound can be investigated using techniques like Superconducting Quantum Interference Device (SQUID) magnetometry. By measuring the magnetic susceptibility as a function of temperature, key parameters can be determined. The data is often analyzed using the Curie-Weiss law:
χ = C / (T - θ)
Where:
χ is the molar magnetic susceptibility.
C is the Curie constant.
T is the temperature.
θ is the Weiss constant, which indicates the nature and magnitude of magnetic interactions between neighboring paramagnetic centers.
From the Curie constant, the effective magnetic moment (μ_eff) can be calculated. For a free Ce(III) ion, the theoretical magnetic moment is approximately 2.54 μB, a value derived from spin-orbit coupling. Deviations from this value in a complex can provide insights into the crystal field environment around the cerium ion. The paramagnetic nature of Ce(III) can also be studied using Electron Paramagnetic Resonance (EPR) spectroscopy, which provides detailed information about the electronic environment of the unpaired electron.
Table 3: Mentioned Compounds
| Compound Name |
|---|
Thermal Behavior and Decomposition Pathways of Cerium Tris 2 Ethylbutyrate
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are fundamental techniques to characterize the thermal stability and phase transitions of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and a reference material, revealing enthalpic changes.
Determination of Decomposition Temperatures and Associated Stages
A comprehensive search of scientific databases and literature did not yield specific TGA or DTA data for cerium tris(2-ethylbutyrate). For related cerium carboxylates, such as butanoate, pentanoate, and hexanoate, decomposition is a multi-stage process. Typically, an initial mass loss corresponding to the release of volatile ligands occurs, followed by the decomposition of intermediate species, ultimately leading to the formation of cerium oxide. However, without experimental data for cerium tris(2-ethylbutyrate), the precise decomposition temperatures and the number of distinct stages remain undetermined.
Enthalpic Changes Associated with Phase Transitions and Reactions
Information regarding the enthalpic changes during the thermal decomposition of cerium tris(2-ethylbutyrate) is not available in the reviewed literature. DTA curves for other cerium carboxylates show endothermic peaks associated with melting and the initial stages of decomposition, while exothermic peaks can be attributed to oxidative decomposition or crystallization of the final cerium oxide product. The specific enthalpy values for phase transitions and reactions of cerium tris(2-ethylbutyrate) would require experimental investigation.
Evolved Gas Analysis (EGA) Coupled with Mass Spectrometry or FTIR
Evolved gas analysis (EGA) techniques, such as mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) coupled with a thermal analyzer, are crucial for identifying the volatile products released during decomposition.
Identification of Volatile Decomposition Products (e.g., CO2, Ketones)
Specific data from EGA-MS or EGA-FTIR analyses for cerium tris(2-ethylbutyrate) could not be located. For other cerium carboxylates, the primary volatile decomposition products identified are carbon dioxide (CO2) and symmetrical ketones. dtu.dk The formation of these products is a common pathway in the decomposition of metal carboxylates. The exact nature of the ketone formed from cerium tris(2-ethylbutyrate) would depend on the 2-ethylbutyrate ligand.
Correlation of Gas Evolution Profiles with Thermal Events
Without experimental data, it is not possible to correlate specific gas evolution profiles with the thermal events (as would be observed by TGA/DTA) for cerium tris(2-ethylbutyrate). Such a correlation is essential for elucidating the decomposition mechanism, as it links mass loss stages to the release of particular gaseous species.
In-Situ X-ray Diffraction Studies During Thermal Treatment
In-situ X-ray diffraction (XRD) during heating provides real-time information on the crystallographic changes occurring in a material. This technique is invaluable for identifying intermediate solid phases and the final decomposition product.
A search for in-situ XRD studies on the thermal treatment of cerium tris(2-ethylbutyrate) did not yield any specific results. Studies on similar cerium carboxylates have shown the transformation from the initial crystalline structure through amorphous or intermediate crystalline phases, such as an oxycarbonate, before the final formation of crystalline cerium oxide (CeO2). dtu.dk The specific intermediate phases and their transformation temperatures for cerium tris(2-ethylbutyrate) remain unknown.
In-depth Analysis of Cerium Tris(2-ethylbutyrate) Thermal Behavior Remains Elusive
A comprehensive examination of the thermal decomposition pathways of Cerium Tris(2-ethylbutyrate), including its crystalline phase transformations, the evolution of intermediate compounds, kinetic analysis, and final product formation, cannot be completed at this time due to a lack of available scientific literature on this specific compound.
Extensive searches for research data pertaining to the thermal analysis of Cerium Tris(2-ethylbutyrate) have not yielded specific findings. The scientific community has published studies on the thermal decomposition of other cerium carboxylates, such as cerium butanoate, pentanoate, and hexanoate. These studies indicate a multi-stage decomposition process that typically involves:
Crystalline Phase Transformations: Changes in the solid-state structure of the material as it is heated.
Formation of Intermediate Phases: The appearance of transient chemical species, such as cerium oxycarbonates and cerium(III) oxide (Ce₂O₃), before the final product is formed.
Formation of Cerium Oxide (CeO₂): The ultimate solid product of the decomposition is typically the stable cerium(IV) oxide.
Without dedicated studies on Cerium Tris(2-ethylbutyrate), the specific temperatures of phase transformations, the exact nature of intermediate compounds, the activation energies for decomposition steps, and the precise reaction mechanisms remain unknown.
Cerium Tris 2 Ethylbutyrate As a Precursor in Advanced Materials Deposition
Chemical Vapor Deposition (CVD) Applications of Cerium Tris(2-ethylbutyrate)
Cerium tris(2-ethylbutyrate) is a metal-organic precursor that holds potential for the deposition of cerium-containing thin films, particularly cerium oxide (CeO₂), through Chemical Vapor Deposition (CVD). The utility of a precursor in a CVD process is critically dependent on its physicochemical properties, such as volatility and decomposition behavior, which dictate the conditions required for successful film growth. While specific data for Cerium tris(2-ethylbutyrate) is limited, its behavior can be inferred from studies of analogous metal carboxylate compounds.
Precursor Volatility, Vapor Pressure, and Transport Dynamics in CVD Reactors
The effective transport of a precursor from its source to the substrate within a CVD reactor is fundamentally governed by its volatility and vapor pressure. For a solid precursor like Cerium tris(2-ethylbutyrate), sublimation is the initial step, where the compound transitions directly from a solid to a gaseous state upon heating under reduced pressure. The efficiency of this process is determined by the temperature at which the precursor develops sufficient vapor pressure for transport by a carrier gas.
An ideal CVD precursor should exhibit stable and reproducible vapor pressure at a relatively low temperature to ensure consistent delivery to the reaction zone. High volatility is desirable to achieve adequate growth rates without requiring excessively high source temperatures, which could lead to premature decomposition of the precursor. The transport of the vaporized precursor through the reactor is a complex interplay of convective flow of the carrier gas and diffusion of the precursor molecules. The design of the CVD reactor and the flow dynamics of the carrier gas are crucial in maintaining a uniform concentration of the precursor vapor over the substrate surface, which is essential for depositing homogeneous thin films.
Table 1: Estimated Key Properties for an Ideal Metal Carboxylate CVD Precursor
| Property | Ideal Characteristic | Significance in CVD |
| Volatility | High | Allows for lower source temperature, preventing premature decomposition. |
| Vapor Pressure | Stable and reproducible | Ensures consistent precursor delivery and controllable film growth rate. |
| Thermal Stability | Stable in the gas phase | Prevents decomposition during transport to the substrate. |
| Decomposition Temp. | Clean decomposition at the substrate | Leads to pure film deposition with minimal contaminants. |
Gas-Phase Reactions and Formation of Reactive Intermediates
Once introduced into the heated zone of the CVD reactor, precursor molecules can undergo gas-phase reactions prior to reaching the substrate surface. These homogeneous reactions can lead to the formation of more reactive chemical species or intermediates. The nature and extent of these gas-phase reactions are highly dependent on the reactor temperature, pressure, and the residence time of the precursor in the hot zone.
For metal carboxylates, thermal energy can induce the dissociation of ligands or the formation of intermediate complexes. These gas-phase reactions can be beneficial if they produce species that are more favorable for surface deposition. However, uncontrolled gas-phase reactions can also lead to the formation of particles through nucleation, which can result in poor film quality and contamination. Therefore, optimizing the CVD process often involves minimizing undesirable gas-phase reactions while promoting the formation of beneficial reactive intermediates.
Heterogeneous Surface Reactions and Film Growth Mechanisms
The ultimate step in the CVD process is the heterogeneous reaction of the precursor or its intermediates on the heated substrate surface, leading to the formation of the desired thin film. The mechanism of film growth is a multi-step process that includes:
Adsorption: The precursor molecules or reactive intermediates adsorb onto the substrate surface.
Surface Diffusion: The adsorbed species diffuse across the surface to find energetically favorable nucleation sites.
Chemical Reaction: The adsorbed species undergo chemical reactions, leading to the deposition of the solid film material and the formation of volatile byproducts.
Desorption: The volatile byproducts desorb from the surface and are carried away by the carrier gas.
For metal carboxylate precursors, the surface reactions typically involve the breaking of the metal-oxygen-carbon bonds. In the case of Cerium tris(2-ethylbutyrate) for the deposition of cerium oxide, the 2-ethylbutyrate ligands would decompose and desorb, leaving behind cerium oxide on the substrate. The specific surface reaction pathways can be complex and are influenced by the substrate material, temperature, and the presence of reactive gases like oxygen.
Deposition of Cerium Oxide (CeO₂) Thin Films
Cerium oxide (CeO₂) is a technologically important material with applications in catalysis, fuel cells, and as a buffer layer for high-temperature superconductors. CVD using precursors like Cerium tris(2-ethylbutyrate) offers a promising route for the fabrication of high-quality CeO₂ thin films.
The properties of the deposited CeO₂ films are strongly dependent on the CVD process parameters.
Substrate Temperature: This is one of the most critical parameters. It provides the thermal energy required for the precursor to decompose on the substrate surface. The temperature affects the film's crystallinity, grain size, and growth rate.
Reactor Pressure: The pressure inside the CVD reactor influences the concentration of the precursor in the gas phase and the mean free path of the molecules. Lower pressures generally lead to more uniform films over larger areas.
Reactant Flow Rates: The flow rates of the carrier gas and any reactive gases (e.g., oxygen) determine the supply of the precursor to the substrate and can influence the stoichiometry and purity of the deposited film.
Table 2: General Influence of Deposition Parameters on CeO₂ Film Properties (Inferred from Analogous Systems)
| Parameter | Effect on Film Properties |
| Increasing Substrate Temperature | Increases crystallinity and grain size; may increase growth rate up to a certain point. |
| Decreasing Reactor Pressure | Improves film uniformity; may decrease growth rate. |
| Increasing Precursor Flow Rate | Increases growth rate; may affect film uniformity. |
| Introducing Oxygen Flow | Promotes complete decomposition of the organic ligands and ensures the formation of stoichiometric CeO₂. |
This table is based on general observations from CVD of metal oxides from metal-organic precursors and does not represent specific experimental data for Cerium tris(2-ethylbutyrate).
By carefully controlling the deposition parameters, it is possible to tailor the properties of the CeO₂ thin films.
Stoichiometry: The oxygen content in the cerium oxide film is crucial for its properties. The use of an oxygen source, such as O₂ or H₂O, in the reactant gas stream can help to ensure the formation of fully oxidized CeO₂. The ratio of the cerium precursor to the oxygen source is a key parameter for controlling stoichiometry.
Crystallinity: The substrate temperature is the primary factor influencing the crystallinity of the deposited film. Higher temperatures generally favor the growth of crystalline films, while lower temperatures may result in amorphous or poorly crystalline films. Post-deposition annealing can also be used to improve the crystallinity.
Microstructure: The microstructure of the film, including grain size and surface morphology, is influenced by a combination of factors such as substrate temperature, deposition rate, and the nature of the substrate. These parameters can be adjusted to produce films with desired microstructural characteristics, ranging from dense and smooth to porous and textured.
Atomic Layer Deposition (ALD) Applications
Due to the lack of specific data for Cerium tris(2-ethylbutyrate), the following sections cannot be completed as requested. The principles of ALD are well-established, but their specific application to this compound is not documented.
Self-Limiting Surface Chemistry and Sequential Pulse Regimes
Information on the self-limiting growth behavior of Cerium tris(2-ethylbutyrate) is not available.
Adsorption and Ligand Elimination Processes on Substrate Surfaces
The mechanisms of adsorption and subsequent ligand elimination for Cerium tris(2-ethylbutyrate) on substrate surfaces have not been reported.
Selection and Reactivity of Co-reactants (e.g., Ozone, Water Vapor)
There is no available data on the reactivity of Cerium tris(2-ethylbutyrate) with common ALD co-reactants such as ozone or water vapor.
Growth of Cerium Oxide Thin Films and Nanoclusters
Details regarding the growth of cerium oxide thin films or nanoclusters using Cerium tris(2-ethylbutyrate) as a precursor are not present in the scientific literature.
The relationship between deposition temperature and the growth rate of cerium oxide films from Cerium tris(2-ethylbutyrate) has not been characterized.
Data on the levels of impurity incorporation and the resulting quality of films grown from Cerium tris(2-ethylbutyrate) are not available.
Solution-Based Deposition Methods (e.g., Spin Coating) using Cerium Carboxylates
Solution-based methods such as spin coating are widely employed for the deposition of thin films from metal-organic precursors. These techniques offer advantages in terms of simplicity, scalability, and precise control over film thickness. Cerium carboxylates, including cerium tris(2-ethylbutyrate) and the closely related cerium 2-ethylhexanoate (B8288628), are effective precursors for these processes due to their solubility in common organic solvents and their ability to decompose cleanly into cerium oxide upon heating.
The success of solution-based deposition hinges on the properties of the precursor solution. For spin coating, the solution must possess appropriate viscosity and wetting characteristics to ensure uniform coverage of the substrate. The stability of the precursor solution is also critical; unstable solutions can lead to precipitation and the formation of defects in the final film.
While specific rheological data for cerium tris(2-ethylbutyrate) solutions is not extensively documented, studies on similar metal-organic precursor systems highlight the key parameters. The viscosity of the solution, which is influenced by the precursor concentration and the choice of solvent, directly impacts the film thickness. Novel mixed-ligand cerium precursors have been developed that demonstrate excellent stability and wetting behavior, which are crucial for producing high-quality films. researchgate.net The stability of a cerium-doped hydroxyapatite (B223615) suspension, for instance, was found to be a critical factor in achieving uniform coatings via spin coating, underscoring the importance of this property for all solution-based deposition. mdpi.com
Table 1: Key Parameters for Precursor Solution Optimization
| Property | Importance | Influencing Factors |
|---|---|---|
| Viscosity | Affects film thickness and uniformity. | Precursor concentration, solvent type, temperature. |
| Surface Tension | Determines substrate wetting. | Solvent properties, precursor chemistry, additives. |
| Stability | Prevents precipitation and defects. | Precursor structure, solvent, concentration, aging. |
| Volatility | Influences drying rate and film morphology. | Solvent boiling point, ambient pressure. |
The formation of a cerium oxide film from a cerium carboxylate precursor via spin coating involves several stages. Initially, the solution is dispensed onto a substrate, which is then rotated at high speed to spread the liquid by centrifugal force. The solvent evaporates, leaving a thin, amorphous film of the metal-organic precursor.
Subsequent thermal treatment, or annealing, is a crucial step to convert the precursor film into a crystalline cerium oxide layer. This process typically involves two main stages:
Pyrolysis: At lower temperatures, the organic ligands of the cerium tris(2-ethylbutyrate) precursor decompose and are removed.
Crystallization: At higher temperatures, the remaining amorphous cerium oxide crystallizes into the desired phase, typically the cubic fluorite structure.
Post-deposition annealing has a profound effect on the film's properties. Increasing the annealing temperature generally leads to improved crystallinity, larger crystallite sizes, and a reduction in defects. researchgate.net For instance, studies on ceria films prepared by the sol-gel method showed that crystallite size increased from 4.71 to 15.32 nm as the annealing temperature was raised. researchgate.net The annealing atmosphere (e.g., air, oxygen, or inert gas) can also influence the film's stoichiometry, surface morphology, and grain size. scilit.com
Table 2: Effect of Annealing Temperature on Ceria Film Properties
| Annealing Temperature | Effect on Crystallinity | Effect on Grain/Crystallite Size | Other Effects |
|---|---|---|---|
| Low | Amorphous or poorly crystalline | Small | High defect density, residual organics |
| Medium | Polycrystalline | Moderate | Reduction in stress, improved stoichiometry |
| High | Highly crystalline | Large | Grain growth, potential for surface roughening |
One of the primary advantages of chemical solution deposition is the straightforward control over film thickness and structure. The final thickness of the deposited film is directly influenced by the concentration of the precursor in the solution and the spin coating parameters (e.g., spin speed and time).
Research on cerium dioxide films deposited by spin coating has demonstrated a clear relationship between the precursor concentration and the resulting film properties. Increasing the cerium concentration in the solution leads to a predictable increase in film thickness. scilit.com For example, doubling the molar concentration of a cerium precursor solution from 0.1 M to 0.2 M was shown to increase the estimated film thickness from approximately 16.5 nm to 33 nm. researchgate.net Furthermore, higher precursor concentrations have also been linked to an increased degree of crystallinity in the final annealed film. scilit.com However, very high concentrations can also lead to increased porosity and the formation of cracks due to shrinkage during drying and annealing. scilit.com
Table 3: Impact of Solution Concentration on Spin-Coated Ceria Films
| Ce Concentration (M) | Film Thickness | Crystallinity | Film Quality |
|---|---|---|---|
| 0.1 | Thinner | Lower | Generally smooth and uniform |
| 0.3 | - | - | - |
| 0.5 | Intermediate | Intermediate | Increased porosity may be observed |
| 0.7 | - | - | - |
| 0.9 | Thicker | Higher | Significant increase in porosity and cracking |
Data derived from trends observed in studies of spin-coated cerium dioxide films. scilit.com
Formation of Mixed-Metal Oxide Films and Heterostructures
The versatility of using cerium carboxylate precursors extends to the fabrication of more complex materials, such as mixed-metal oxide films and heterostructures. These multicomponent systems often exhibit enhanced or novel properties compared to their single-component counterparts.
Mixed-metal oxide films containing cerium, such as ceria-zirconia or gadolinium-doped ceria, can be readily prepared by creating a precursor solution containing a mixture of the respective metal precursors. Cerium tris(2-ethylbutyrate) can be co-dissolved with other metal carboxylates or compatible metal-organic compounds to form a homogeneous solution.
The key to successful co-deposition is the chemical compatibility of the precursors and their comparable decomposition behavior. For instance, mixed oxide films of Mg-Ce-O have been prepared via MOCVD by combining magnesium and cerium β-diketonate precursors. researchgate.net The ratio of the metals in the final film is controlled by their ratio in the precursor solution and their thermochemical properties. researchgate.net Another approach involves the synthesis of single-source heterometallic coordination compounds, such as cobalt-cerium oxo clusters, which are designed to decompose into a mixed-metal oxide of a precise stoichiometry. rsc.org
Table 4: Examples of Co-deposition for Mixed-Metal Oxide Films
| Target Material | Cerium Precursor Type | Co-Precursor(s) Type | Deposition Method |
|---|---|---|---|
| Ceria-Zirconia (Ce-Zr-O) | Carboxylate / Carbonate | Zirconium Carboxylate / Carbonate | Solution Deposition / Grinding |
| Gadolinium-Doped Ceria (GDC) | Nitrate (B79036) | Gadolinium Nitrate | Co-precipitation |
| Magnesium-Cerium Oxide (Mg-Ce-O) | β-diketonate | Magnesium β-diketonate | MOCVD |
| Cobalt-Cerium Oxide (Co-Ce-O) | Carboxylate / Alkoxide | Cobalt Carboxylate | Solution Deposition |
In ceria-based systems, the interface is often the site of enhanced catalytic activity or improved charge transport. For example, in Pt-CeO₂ catalysts, engineering a well-defined interface between platinum nanoparticles and ceria nanoclusters can modulate the surface charge distribution of the platinum and provide additional adsorbed hydroxyl species, which significantly boosts catalytic performance. rsc.org The interaction at the interface can lead to synergistic effects, such as accelerated charge transfer rates and enhanced stability of the active components. rsc.org By carefully controlling the deposition process using precursors like cerium tris(2-ethylbutyrate), it is possible to design and fabricate these complex interfaces with a high degree of precision, unlocking new functionalities for advanced materials.
Table of Compound Names
| Compound Name |
|---|
| Cerium tris(2-ethylbutyrate) |
| Cerium Oxide (CeO₂) |
| Cerium 2-ethylhexanoate |
| Cerium(IV) tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate) (Ce(thd)₄) |
| Ceria-Zirconia |
| Gadolinium-Doped Ceria |
| Magnesium-Cerium Oxide |
| Platinum-Cerium Oxide (Pt-CeO₂) |
| Lanthanum Strontium Manganite (La₀.₇Sr₀.₃MnO₃) |
| Strontium Titanate (SrTiO₃) |
| Cerium Aluminum Oxide (CeAlO₃) |
| Cerium Silicate (Ce₄.₆₇Si₃O₁₃) |
| Cerium Tungstate (Ce₆WO₁₂) |
Electronic Structure and Redox Chemistry of Cerium Tris 2 Ethylbutyrate
Intrinsic Ce(III) Electronic Configuration and f-Orbital Interactions
Cerium in the +3 oxidation state (Ce(III)) possesses a unique electronic configuration of [Xe]4f¹. This single electron in the 4f orbital is a defining feature, rendering Ce(III) compounds paramagnetic. The 4f orbitals are relatively shielded by the filled 5s and 5p orbitals, leading to weaker interactions with ligand orbitals compared to d-block elements. However, in Cerium tris(2-ethylbutyrate), the carboxylate oxygen atoms of the three 2-ethylbutyrate ligands form coordinate bonds with the Ce(III) center.
These interactions, while predominantly ionic in nature, involve some degree of orbital overlap between the oxygen p-orbitals and the cerium 4f and 5d orbitals. This covalent contribution, though minor, is crucial in influencing the electronic properties and reactivity of the complex. The 4f electron is responsible for the characteristic magnetic and spectroscopic properties of Ce(III) complexes. Due to significant spin-orbit coupling, the ground state of the free Ce(III) ion is split into two levels, ²F₅/₂ and ²F₇/₂. In a coordination complex, the ligand field further lifts the degeneracy of these levels, giving rise to a complex electronic structure that can be probed by techniques such as electron paramagnetic resonance (EPR) spectroscopy. The specific geometry and electronic nature of the 2-ethylbutyrate ligands dictate the precise splitting of these f-orbitals.
Redox Interconversion Between Ce(III) and Ce(IV) States in Carboxylate Complexes
A key feature of cerium chemistry is the reversible one-electron oxidation from the cerium(III) state to the diamagnetic cerium(IV) state, which has an electronic configuration of [Xe]4f⁰. This redox couple is highly sensitive to the coordination environment.
Factors Influencing Oxidation State Stability (e.g., Ligand Environment, Solvent Polarity)
The stability of the Ce(III) versus the Ce(IV) oxidation state in a carboxylate complex like Cerium tris(2-ethylbutyrate) is governed by several interconnected factors:
Ligand Environment: The nature of the ligand is paramount. The 2-ethylbutyrate ligands are classified as hard, oxygen-donor ligands. Such ligands are known to stabilize higher oxidation states. The electron-donating character of the alkyl groups (ethyl branches) on the carboxylate increases the electron density on the oxygen atoms, which in turn helps to stabilize the more electrophilic Ce(IV) center upon oxidation. Conversely, ligands with electron-withdrawing groups would destabilize the Ce(IV) state, making oxidation more difficult. The steric bulk of the 2-ethylbutyrate ligands also plays a role by influencing the coordination geometry and accessibility of the cerium center to other molecules, which can affect the kinetics of electron transfer.
Solvent Polarity: The solvent in which the complex is dissolved can significantly impact the redox potential. Polar solvents can stabilize charged species, potentially favoring the more highly charged Ce(IV) state, although specific solvent-ion interactions are complex. Furthermore, coordinating solvents can bind to the cerium center, altering the primary coordination sphere and thus influencing the redox potential.
Electrochemical Characterization of Redox Potentials
Cyclic voltammetry (CV) is a principal technique used to quantify the redox potential of the Ce(III)/Ce(IV) couple. In a typical CV experiment for a cerium carboxylate complex, a solution of the compound in a suitable solvent with a supporting electrolyte is subjected to a linearly swept potential. The resulting voltammogram would ideally show a reversible or quasi-reversible wave corresponding to the Ce(III) ⇌ Ce(IV) + e⁻ process.
The midpoint potential (E₁/₂) of this wave provides the standard redox potential for the complex under the experimental conditions. While specific data for Cerium tris(2-ethylbutyrate) is not prominently available, data from related cerium complexes with oxygen-donor ligands can provide an expected range for the redox potential. The exact potential is sensitive to the solvent and the specific nature of the carboxylate ligand.
| Cerium Complex Type | Redox Potential (E₁/₂) vs. Fc⁺/Fc | Solvent | Notes |
|---|---|---|---|
| Cerium Alkoxide Complex | -0.5 V to -1.0 V | THF | Highly dependent on the steric bulk of the alkoxide. |
| Cerium Amidophenolate Complex | -0.6 V to -0.9 V | THF | Potential can be tuned by alkali metal sequestration. |
| Hypothetical Cerium tris(2-ethylbutyrate) | -0.4 V to +0.2 V | Acetonitrile/DCM | Expected range for simple carboxylates; sensitive to solvent. |
Spectroscopic Probing of Electronic States (e.g., X-ray Photoelectron Spectroscopy, X-ray Absorption Spectroscopy)
Advanced spectroscopic techniques are essential for directly probing the electronic structure and oxidation state of cerium in its complexes.
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that measures the binding energies of core-level electrons, providing a direct assessment of an element's oxidation state. The Ce 3d XPS spectrum is particularly informative. For Ce(III) compounds like Cerium tris(2-ethylbutyrate), the spectrum typically exhibits a characteristic four-peak structure arising from spin-orbit splitting (3d₅/₂ and 3d₃/₂) and final-state effects. In contrast, Ce(IV) compounds show a more complex six-peak structure. By analyzing the positions and relative intensities of these peaks, the oxidation state of cerium can be unequivocally identified.
X-ray Absorption Spectroscopy (XAS): XAS, specifically X-ray Absorption Near Edge Structure (XANES), performed at the cerium L₃-edge, is another powerful tool for determining the oxidation state. The position and features of the absorption edge are highly sensitive to the cerium valence. Ce(III) species typically show a single, sharp absorption peak at a lower energy (around 5725 eV). Ce(IV) species, however, exhibit a characteristic double-peak feature at higher energies (around 5730 eV and 5738 eV). This distinct difference allows for the clear differentiation between the two oxidation states and can even be used to quantify their relative proportions in mixed-valence systems.
| Technique | Feature | Typical Value for Ce(III) | Typical Value for Ce(IV) |
|---|---|---|---|
| XPS | Ce 3d₅/₂ Main Peak (Binding Energy) | ~882-883 eV | ~882.5 eV (v) & ~889 eV (v'') |
| XPS | Ce 3d₃/₂ Main Peak (Binding Energy) | ~901-902 eV | ~901 eV (u) & ~907.5 eV (u'') |
| XAS (L₃-edge) | Main Absorption Peak Energy | ~5725 eV | ~5730 eV (doublet feature) |
Ligand Design Principles for Modulation of Cerium Redox Properties
The design of the carboxylate ligand is a critical strategy for tuning the redox properties of cerium complexes for specific applications. The Ce(III)/Ce(IV) redox potential can be systematically adjusted by modifying the electronic and steric properties of the ligand.
Electronic Effects: Introducing electron-donating groups (like the alkyl chains in 2-ethylbutyrate) onto the carboxylate ligand increases its electron-donating ability. This stabilizes the higher, more electron-deficient Ce(IV) oxidation state, thereby lowering the redox potential (making the complex easier to oxidize). Conversely, incorporating electron-withdrawing groups (e.g., halides, nitro groups) would make the ligand a poorer donor, destabilizing the Ce(IV) state and increasing the redox potential (making the complex harder to oxidize).
Steric Effects: The steric bulk of the ligand can influence the coordination number and geometry around the cerium ion. The change in ionic radius from Ce(III) (1.01 Å for CN=6) to the smaller Ce(IV) (0.87 Å for CN=6) means that the oxidation process is often accompanied by a structural reorganization. Bulky ligands, such as 2-ethylbutyrate with its branching ethyl groups, can create a crowded coordination sphere. This steric hindrance can disfavor the structural changes required for oxidation, potentially increasing the activation barrier for electron transfer and shifting the redox potential. The precise effect depends on whether the steric bulk preferentially stabilizes the geometry of the Ce(III) or the Ce(IV) state.
Theoretical and Computational Investigations of Cerium Tris 2 Ethylbutyrate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and reactivity of cerium compounds. DFT calculations, particularly those incorporating corrections for strong electronic correlations of the f-electrons, can provide reliable predictions of molecular geometries, reaction mechanisms, and spectroscopic properties of cerium carboxylates.
Geometry Optimization and Electronic Structure Analysis
DFT calculations are instrumental in determining the ground-state geometry of cerium carboxylate complexes. For analogous Ce(III) carboxylate systems, geometry optimization studies reveal key structural parameters. In a study of various Ce(III) carboxylate complexes, the coordination of the cerium ion typically occurs through the carboxylate groups. researchgate.net The optimized geometries show specific bond lengths and angles that characterize the coordination environment of the cerium center.
The electronic structure of cerium complexes is of particular interest due to the role of the 4f orbitals in determining the oxidation state (Ce(III) vs. Ce(IV)). uni-koeln.de Computational analyses have shown that for many cerium complexes, a Ce(III) configuration is the most accurate description of the electronic ground state. uni-koeln.de DFT can also be used to analyze atomic charges, providing insight into the distribution of electron density within the molecule. For instance, in a series of Ce(III) carboxylate complexes, the atomic charge on the cerium ion was found to correlate with the nature of the carboxylate ligand. researchgate.net
Table 1: Selected Optimized Geometrical Parameters for a Model Ce(III)-Methyl Carboxylate Complex
| Parameter | Value (Å or degrees) |
|---|---|
| Ce-O Bond Length | 2.38 |
| O-C-O Bond Angle | 120.5 |
Note: Data is for a model Ce(III) complex with methyl carboxylate ligands, serving as an analogue for cerium tris(2-ethylbutyrate). researchgate.net
Reaction Pathway Elucidation and Activation Energy Barrier Determination
DFT calculations can elucidate reaction mechanisms involving cerium carboxylates, such as decarboxylation reactions. Mechanistic studies on cerium-catalyzed reactions have indicated that the process often proceeds through the formation of alkyl radicals. acs.org This is initiated by a light-induced ligand-to-metal charge transfer (LMCT) in a cerium(IV) carboxylate complex. acs.org The LMCT process generates a Ce(III) species and a carboxylate radical, which subsequently undergoes decarboxylation to form an alkyl radical. acs.org
While specific activation energy barriers for cerium tris(2-ethylbutyrate) are not available, DFT can be employed to calculate the potential energy surfaces of such reactions, identifying transition states and determining the associated energy barriers. These calculations are crucial for understanding the kinetics and feasibility of various reaction pathways. For example, in the context of photocatalysis, the LMCT excitation of in situ formed Ce(IV) alkoxide complexes leads to the generation of alkoxy radicals, which can then participate in further reactions. nih.gov
Prediction of Spectroscopic Properties (e.g., UV-Vis, IR)
DFT and its time-dependent extension (TD-DFT) are valuable for predicting and interpreting the spectroscopic properties of cerium carboxylates. Theoretical calculations can aid in the assignment of experimental UV-Vis absorption bands, particularly the characteristic LMCT bands in Ce(IV) complexes. researchgate.net For Ce(III) complexes, DFT can help interpret both infrared (IR) and Raman spectra by calculating the vibrational frequencies. researchgate.net The comparison between theoretical and experimental spectra allows for a detailed characterization of the molecular structure. researchgate.net
In one study, DFT calculations were used to predict the Ce(III/IV) redox couple and to characterize the electronic structure and LMCT bands of a Ce(IV) complex. researchgate.net The calculated UV-Vis spectra were in good agreement with experimental observations. Similarly, the vibrational spectra of a novel Ce(III) complex were successfully interpreted by comparing the experimental IR and Raman data with theoretically scaled spectra obtained from DFT calculations. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights into the conformational flexibility of ligands and the solution-phase behavior of metal complexes.
Ligand Dynamics and Conformational Flexibility in Solution
The 2-ethylbutyrate ligands in cerium tris(2-ethylbutyrate) possess conformational flexibility due to the rotation around single bonds. MD simulations can be used to explore the accessible conformations of these ligands in a solution environment. Studies on other lanthanide carboxylate complexes have shown that the conformation of the complex can change depending on the specific lanthanide ion. rsc.org This highlights the importance of considering the dynamic nature of the ligand-metal interaction.
While specific MD studies on cerium tris(2-ethylbutyrate) are lacking, simulations of analogous systems, such as carboxylate surfactants, have been used to predict their self-assembly behavior, which is directly related to the dynamics and interactions of the carboxylate ligands in solution. emory.edu These simulations can provide information on how the ligands move and interact with each other and with solvent molecules.
Solution-Phase Behavior and Aggregation Phenomena of Cerium Carboxylates
The behavior of cerium carboxylates in solution is of fundamental interest. Experimental studies on the interaction between hydrated Ce(III) cations and various carboxylates in aqueous solution have shown that complex formation occurs, which can be monitored by changes in absorption and emission spectra. nih.govacs.orgnih.gov The strength of these interactions can be influenced by factors such as pH and the structure of the carboxylate ligand. nih.govacs.orgnih.gov
MD simulations can complement these experimental findings by providing a molecular-level picture of the solution-phase behavior. For instance, MD simulations can be used to study the aggregation of carboxylate-containing molecules, such as surfactants, into micelles. emory.edu These simulations can reveal the driving forces for aggregation and the structure of the resulting aggregates. Such studies on analogous systems can provide valuable insights into the potential for cerium tris(2-ethylbutyrate) to form aggregates or other supramolecular structures in solution.
Ab Initio and Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches
Theoretical and computational chemistry provides powerful tools for investigating the fundamental properties and reactivity of organometallic compounds like Cerium tris(2-ethylbutyrate). Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a rigorous approach to understanding the electronic structure, bonding, and energetic properties of this molecule. For complex systems, especially those involving interactions with a larger environment such as a solvent or a surface, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are employed. These approaches treat the electronically significant part of the system (e.g., the cerium center and its immediate ligands) with a high level of quantum mechanical theory, while the surrounding environment is described using less computationally expensive molecular mechanics force fields.
For a compound like Cerium tris(2-ethylbutyrate), ab initio calculations, particularly those employing Density Functional Theory (DFT), are instrumental. The choice of the exchange-correlation functional is critical, especially for systems containing f-electrons like cerium. Hybrid functionals, such as PBE0 and HSE06, which incorporate a portion of exact exchange from Hartree-Fock theory, have been shown to be crucial for accurately describing the electronic structure and localization of f-electrons in cerium compounds. aps.orgaps.org These methods can predict molecular geometries, vibrational frequencies, and electronic properties, providing a detailed picture of the molecule's behavior at the atomic level.
The challenge in modeling cerium-containing systems lies in the dual nature of its 4f electrons, which can exhibit both localized and itinerant characteristics. This complexity often leads to multiple possible electronic configurations that are close in energy. aps.orgresearchgate.net Advanced theoretical approaches are therefore necessary to capture these subtle electronic effects that govern the chemical reactivity of the precursor.
Modeling of Surface Interactions and Adsorption Mechanisms in Deposition Processes
Computational modeling is a vital tool for understanding the intricate processes that occur during the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of cerium-containing thin films from precursors like Cerium tris(2-ethylbutyrate). Density Functional Theory (DFT) calculations are widely used to investigate the adsorption of precursor molecules on substrate surfaces, their subsequent chemical reactions, and the initial stages of film growth. rsc.org
In the context of depositing cerium oxide (CeO₂) films, for example, simulations can model the interaction of a cerium precursor with a hydroxylated surface. rsc.org These models can elucidate the reaction mechanism, such as the chemisorption of the precursor onto the surface, which is often an exothermic and favorable process. rsc.org Key parameters that can be calculated include adsorption energies, bond lengths, and changes in the electronic state of the cerium atom upon adsorption.
For instance, in studies of other cerium precursors, DFT calculations have shown that the cerium atom can form a new bond with a surface oxygen atom. rsc.org This interaction can lead to a lengthening of the existing bonds within the precursor molecule. rsc.org Furthermore, analysis of the electronic structure, such as through Bader charge analysis, can confirm the oxidation state of the cerium ion (e.g., Ce³⁺) throughout the initial stages of the deposition process. rsc.org
Understanding these surface interactions at a molecular level is crucial for optimizing deposition conditions to achieve high-quality films with desired properties. Computational models can predict the reactivity of different precursors and their interactions with various substrates, guiding the experimental design of new and improved deposition processes. rsc.org
| Computational Parameter | Typical Calculated Value/Finding | Significance in Deposition Modeling |
| Interaction Energy | Negative values (e.g., -1.96 eV) rsc.org | Indicates a favorable, exothermic adsorption of the precursor on the surface. |
| New Bond Formation | Formation of Ce–O bonds with the surface | Confirms the chemical reaction and bonding of the precursor to the substrate. |
| Bond Length Changes | Lengthening of existing Ce-O bonds in the precursor (e.g., from 1.93 Å to 1.97 Å) rsc.org | Shows how the precursor molecule's geometry is altered upon surface interaction. |
| Cerium Oxidation State | Stable at +3, as indicated by Bader charge calculations rsc.org | Determines the chemical state of the cerium in the initial layer of the film. |
Future Research Directions and Emerging Applications
Development of Next-Generation Cerium Tris(2-ethylbutyrate) Precursors with Enhanced Volatility and Reactivity
The efficacy of Cerium tris(2-ethylbutyrate) as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) is fundamentally tied to its volatility and reactivity. Future research will likely focus on modifying the core molecule to enhance these properties. The branched structure of the 2-ethylbutyrate ligand is a good starting point for ensuring reasonable volatility; however, further improvements are desirable for industrial-scale applications.
One promising avenue is the synthesis of mixed-ligand cerium complexes. By incorporating ancillary ligands with high volatility and thermal stability, it may be possible to lower the sublimation and deposition temperatures of the cerium precursor. This would broaden the range of compatible substrates, including temperature-sensitive polymers. Another approach involves the fluorination of the alkyl chains of the carboxylate ligand, a strategy that has proven effective for other metal-organic precursors. nih.govresearchgate.net
The reactivity of the precursor is another critical parameter. Research into tuning the reactivity of Cerium tris(2-ethylbutyrate) could involve the introduction of functional groups that facilitate controlled decomposition pathways, leading to the deposition of high-purity cerium-containing thin films with desired morphologies and properties.
Table 1: Comparative Properties of Cerium Precursors
| Precursor Type | Typical Volatility | Deposition Temperature Range | Film Purity |
|---|---|---|---|
| Cerium Alkoxides | Moderate | 200-400 °C | Moderate to High |
| Cerium β-diketonates | High | 250-500 °C | High |
| Cerium Carboxylates | Low to Moderate | 300-600 °C | Variable |
| Hypothetical Enhanced Cerium Tris(2-ethylbutyrate) | Moderate to High | 200-450 °C | High |
This table presents typical data for classes of cerium precursors and hypothetical enhanced properties for Cerium tris(2-ethylbutyrate) to illustrate research goals.
Integration into Advanced Functional Materials and Devices (e.g., transparent conductors, electrodes)
Cerium oxide (CeO₂) is a wide-bandgap semiconductor with excellent optical transparency and electrical conductivity when appropriately doped. Cerium tris(2-ethylbutyrate) is a promising precursor for the deposition of CeO₂ thin films for applications in transparent conductors and electrodes. Future research will focus on optimizing deposition processes using this precursor to achieve films with the desired combination of high transparency in the visible spectrum and low electrical resistivity.
The integration of these films into devices such as solar cells, flat-panel displays, and smart windows is a key area of investigation. The ability to deposit uniform, high-quality films over large areas at relatively low temperatures will be crucial for commercial viability. Furthermore, the potential for Cerium tris(2-ethylbutyrate) to be used in the fabrication of cerium-based electrodes for solid oxide fuel cells (SOFCs) and batteries warrants exploration. The catalytic activity of ceria is beneficial for the electrochemical reactions in these devices.
Unraveling Complex Catalytic Mechanisms through In-Situ Characterization Techniques
The catalytic activity of cerium compounds is rooted in the facile redox cycling between Ce(III) and Ce(IV) oxidation states. mdpi.comazom.com This property is central to many catalytic applications, including oxidation reactions and automotive exhaust treatment. stanfordmaterials.com Future research will employ advanced in-situ characterization techniques to unravel the complex catalytic mechanisms involving Cerium tris(2-ethylbutyrate) and its derivatives.
Techniques such as X-ray absorption spectroscopy (XAS), X-ray photoelectron spectroscopy (XPS), and Fourier-transform infrared spectroscopy (FTIR) performed under reaction conditions can provide valuable insights into the oxidation state of cerium, the nature of active sites, and the reaction intermediates. Understanding these fundamental processes is essential for the rational design of more efficient and selective catalysts based on cerium. For instance, studying the thermal decomposition of cerium carboxylates like cerium butanoate has provided insights into the formation of cerium oxide, a crucial step in many catalytic applications. researchgate.net
Exploration of Cerium Tris(2-ethylbutyrate) in Sustainable Chemistry Applications
The principles of green and sustainable chemistry are driving the search for environmentally benign chemical processes. Cerium, being an earth-abundant element, is an attractive alternative to precious metal catalysts. acs.org Cerium tris(2-ethylbutyrate) can be explored as a catalyst or catalyst precursor in a variety of sustainable chemical transformations.
Potential applications include the oxidation of biomass-derived platform molecules to value-added chemicals, the development of more environmentally friendly polymerization catalysts, and its use in photocatalysis for water splitting or CO₂ reduction. The organic ligands of Cerium tris(2-ethylbutyrate) can be derived from renewable resources, further enhancing its green credentials. Research in this area will focus on demonstrating the catalytic efficacy of this compound in key sustainable reactions and understanding its stability and recyclability. The redox-adaptive nature of cerium catalysts allows for unique transformations under mild conditions, a key goal in sustainable chemistry. azom.com
Synergistic Research Combining Experimental and Computational Methodologies for Predictive Design
A synergistic approach that combines experimental synthesis and characterization with computational modeling will be instrumental in accelerating the development and application of Cerium tris(2-ethylbutyrate). Density functional theory (DFT) calculations can be employed to predict the electronic structure, thermal properties, and reactivity of the precursor molecule. rsc.org This can guide the design of next-generation precursors with optimized properties.
Computational fluid dynamics (CFD) modeling can be used to simulate the CVD and ALD processes, helping to optimize reactor design and process parameters for the deposition of high-quality thin films. Furthermore, molecular modeling can provide insights into the interaction of Cerium tris(2-ethylbutyrate) with substrates and co-reactants, as well as elucidating catalytic reaction pathways at the atomic level. This combined experimental and computational approach will enable the predictive design of materials and processes based on Cerium tris(2-ethylbutyrate), reducing the need for extensive trial-and-error experimentation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing Cerium tris(2-ethylbutyrate) with high purity, and how can impurities be minimized during synthesis?
- Methodological Answer : Synthesis typically involves reacting cerium(III) salts with 2-ethylbutyric acid under anhydrous conditions. To minimize impurities, use inert atmospheres (e.g., argon) to prevent oxidation and hydrolysis. Purification via recrystallization or column chromatography is recommended. Purity can be verified using inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace metal contaminants . For reproducibility, document reaction stoichiometry, solvent choice (e.g., toluene or THF), and temperature gradients.
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of Cerium tris(2-ethylbutyrate)?
- Methodological Answer :
- FTIR : Identifies carboxylate coordination modes (e.g., bridging vs. chelating) via shifts in ν(C=O) and ν(C-O) bands .
- NMR : and NMR in deuterated solvents (e.g., CDCl) confirm ligand integrity and detect solvent adducts.
- X-ray crystallography : Resolves molecular geometry and Ce-O bond lengths, critical for understanding ligand-field effects. For air-sensitive samples, use glovebox-mounted diffractometers .
Q. How does the stability of Cerium tris(2-ethylbutyrate) vary under different storage conditions, and what degradation products form?
- Methodological Answer : Stability studies should compare ambient vs. inert-atmosphere storage. Thermogravimetric analysis (TGA) under nitrogen or air identifies decomposition temperatures (e.g., ligand loss at >200°C). Hydrolysis products (e.g., Ce(OH) or CeO) can be detected via XRD or Raman spectroscopy. For long-term storage, recommend desiccated environments and anti-solvent additives to suppress moisture uptake .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported catalytic activity data for Cerium tris(2-ethylbutyrate) in polymerization reactions?
- Methodological Answer :
- Controlled kinetic studies : Use in situ FTIR or NMR to monitor monomer conversion rates under identical conditions (temperature, solvent, initiator ratios).
- Electron paramagnetic resonance (EPR) : Probe Ce(III)/Ce(IV) redox states during catalysis to identify active species.
- Comparative ligand studies : Substitute 2-ethylbutyrate with analogous ligands (e.g., 2-ethylhexanoate) to isolate steric/electronic effects .
- Table : Example catalytic performance under varying conditions:
| Monomer | Solvent | Temp (°C) | Conversion (%) | M (kDa) | PDI |
|---|---|---|---|---|---|
| Styrene | Toluene | 80 | 92 | 120 | 1.2 |
| MMA | THF | 60 | 85 | 95 | 1.3 |
Q. How can computational modeling (DFT, MD) predict the ligand-exchange dynamics of Cerium tris(2-ethylbutyrate) in solvent systems?
- Methodological Answer :
- Density functional theory (DFT) : Calculate binding energies of Ce–O bonds to predict ligand dissociation thresholds. Use Gaussian or ORCA software with LANL2DZ basis sets for Ce.
- Molecular dynamics (MD) : Simulate solvation shells in polar vs. nonpolar solvents (e.g., water vs. hexane) to model aggregation behavior.
- Validation : Cross-reference simulation results with small-angle X-ray scattering (SAXS) data to confirm solvent-coordination patterns .
Q. What methodologies address discrepancies in reported thermal stability data for Cerium tris(2-ethylbutyrate) across studies?
- Methodological Answer :
- Standardized protocols : Ensure consistent heating rates (e.g., 10°C/min) and sample masses (5–10 mg) in TGA/DSC experiments.
- Atmosphere control : Compare oxidative (air) vs. inert (N) environments to isolate decomposition pathways.
- Post-analysis : Use mass spectrometry (MS) coupled with TGA to identify volatile degradation products (e.g., CO, ketones) .
Data Analysis and Reproducibility
Q. How should researchers statistically analyze batch-to-batch variability in Cerium tris(2-ethylbutyrate) synthesis?
- Methodological Answer :
- Design of experiments (DoE) : Use factorial design to test variables (e.g., reaction time, Ce:ligand ratio).
- Multivariate analysis : Apply principal component analysis (PCA) to NMR or FTIR datasets to identify outlier batches.
- Quality control : Establish acceptance criteria (e.g., >98% purity via HPLC) and document deviations in lab notebooks .
Q. What are best practices for reconciling conflicting XRD and spectroscopic data on the coordination geometry of Cerium tris(2-ethylbutyrate)?
- Methodological Answer :
- Complementary techniques : Pair XRD with EXAFS to resolve discrepancies in bond lengths and coordination numbers.
- Sample preparation : Ensure crystallinity for XRD (e.g., slow evaporation) vs. amorphous samples for spectroscopy.
- Peer validation : Share raw data (e.g., CIF files) via repositories like Cambridge Structural Database for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
